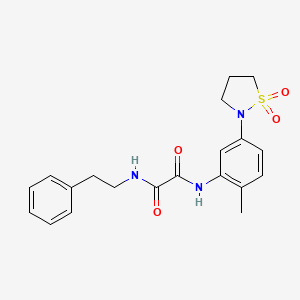

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

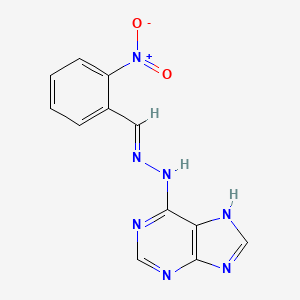

The compound "N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide" is a molecule that likely contains a 1,3,4-oxadiazole ring, a common feature in various synthesized compounds with potential pharmacological properties. The presence of dimethylphenyl and methylbenzamide groups suggests that the compound could have interesting chemical and physical characteristics, as well as possible biological activity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the formation of the oxadiazole ring and subsequent functionalization. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved multiple steps starting from 4-chlorophenoxyacetic acid, followed by esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide and potassium hydroxide . Similarly, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involved refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, conversion to the corresponding hydrazide, and subsequent reactions to form the oxadiazole ring and final molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of a pyrimidine derivative was characterized by IR, Raman, and NMR spectral data, and its conformational flexibility was studied using DFT calculations to determine the most stable conformers . Similarly, the synthesized 1,3,4-oxadiazole derivatives were confirmed by IR, 1H-NMR, and EI-MS spectral analysis .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole compounds can be diverse. For instance, the reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents led to the formation of different heterocyclic compounds, such as imidazolines and oxadiazoles, through cyclization reactions . The thermolysis of a related oxadiazoline compound resulted in a cascade of reactions involving novel intermediates and final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by their molecular structure. The vibrational spectra of these compounds, as well as their potential energy distributions, have been studied to understand their conformational behavior . The pharmacological evaluation of some derivatives has shown potential antibacterial activity, which suggests that the physical and chemical properties of these compounds are conducive to biological interactions .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has explored the synthesis and characterization of compounds containing oxadiazole rings, highlighting their importance in chemical synthesis and potential for creating diverse chemical entities. For example, studies have described the synthesis of oxadiazole derivatives with potential applications ranging from antimicrobial agents to materials science. One study detailed the synthesis and antimicrobial screening of thiazolidinone derivatives incorporating the oxadiazole ring, suggesting their utility in treating microbial diseases (Desai et al., 2013).

Biological and Pharmacological Activities

Oxadiazole derivatives have been investigated for their biological and pharmacological activities. Research on N-Mannich bases of oxadiazole derivatives has demonstrated antimicrobial and anti-proliferative properties, suggesting their potential in developing new therapeutic agents (Al-Wahaibi et al., 2021). Another study synthesized and evaluated oxadiazole analogues for anticancer activity, further highlighting the therapeutic potential of such compounds (Ahsan et al., 2014).

Material Science Applications

Oxadiazole derivatives have also found applications in material science, particularly in the development of luminescent materials and polymers with unique properties. A study on lanthanide metal-organic frameworks based on a dimethylphenyl imidazole dicarboxylate structure demonstrated potential applications in luminescence sensing (Shi et al., 2015).

Propriétés

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-4-7-14(8-5-11)16(22)19-18-21-20-17(23-18)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKWDLJLJKEZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)

![N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2543656.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)

![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)